Benzydamine-d6 N-Oxide

Description

Molecular Formula and Isotopic Composition

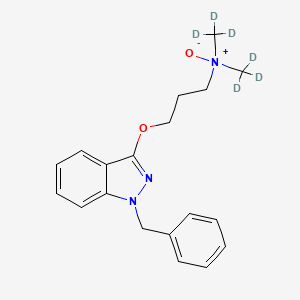

This compound possesses the molecular formula C₁₉H₁₇D₆N₃O₂, representing a systematic deuterium substitution pattern within the dimethylamino propyl chain of the parent benzydamine structure. The molecular weight of this isotopically labeled compound is precisely 331.44 grams per mole, reflecting the incorporation of six deuterium atoms that replace hydrogen atoms in specific positions. The deuterium labeling pattern occurs exclusively within the dimethylamino functional group, where the two methyl groups attached to the terminal nitrogen atom contain deuterium atoms instead of protium. This selective isotopic substitution maintains the chemical reactivity and biological activity of the parent compound while providing distinct mass spectrometric signatures for analytical applications.

The isotopic composition analysis reveals that this compound achieves greater than 98 atom percent deuterium incorporation, ensuring high analytical precision in quantitative applications. The Chemical Abstracts Service registry number for this compound is 1246820-03-0, providing unambiguous identification in chemical databases and regulatory documentation. The compound typically appears as a yellow semi-solid material under standard storage conditions, distinguishing it physically from the parent benzydamine hydrochloride salt which appears as a white crystalline powder.

Comparative molecular weight analysis demonstrates the mass difference between benzydamine N-oxide (325.4 grams per mole) and its deuterated analog (331.44 grams per mole), representing a 6.04 dalton increase corresponding precisely to the six deuterium substitutions. The isotopic purity specifications require that deuterium incorporation exceeds 95% as determined by high-performance liquid chromatography analysis, ensuring consistent analytical performance across different synthetic batches.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Content | CAS Number |

|---|---|---|---|---|

| Benzydamine N-oxide | C₁₉H₂₃N₃O₂ | 325.4 | 0% | 36504-71-9 |

| This compound | C₁₉H₁₇D₆N₃O₂ | 331.44 | >98 atom % D | 1246820-03-0 |

Three-Dimensional Conformational Analysis

The three-dimensional conformational properties of this compound reveal complex spatial arrangements that influence its physicochemical behavior and analytical characteristics. The indazole ring system maintains planarity similar to the parent compound, with the benzyl substituent adopting preferential orientations that minimize steric interactions with the propoxy linker chain. Computational analysis of the conformational landscape indicates that the propyl chain connecting the indazole oxygen to the N-oxide functional group exhibits significant flexibility, with multiple low-energy conformations accessible at physiological temperatures.

The N-oxide functional group introduces additional conformational constraints compared to the tertiary amine in benzydamine, as the oxygen atom creates steric hindrance that restricts rotation around the carbon-nitrogen bond. Molecular modeling studies demonstrate that the most stable conformations position the N-oxide oxygen atom in orientations that minimize electrostatic repulsion with the indazole nitrogen atoms while maximizing favorable dipolar interactions with surrounding solvent molecules.

The deuterium substitution pattern does not significantly alter the overall three-dimensional structure, but subtle changes in bond lengths and vibrational frequencies occur due to the isotope effect. Nuclear magnetic resonance spectroscopy reveals that deuterium substitution affects chemical shift patterns in neighboring carbon atoms, providing characteristic spectroscopic signatures for compound identification and purity assessment.

Computational collision cross section predictions indicate distinct gas-phase conformational preferences for different ionization states of this compound. The protonated species exhibits a predicted collision cross section of 177.6 Ų for the [M+H]+ adduct, while the sodium adduct [M+Na]+ demonstrates a larger cross section of 184.4 Ų, reflecting conformational reorganization upon metal coordination.

| Ionization State | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 326.18630 | 177.6 |

| [M+Na]+ | 348.16824 | 184.4 |

| [M+NH₄]+ | 343.21284 | 191.2 |

| [M+K]+ | 364.14218 | 175.0 |

Comparative Structural Features with Parent Compound Benzydamine

Structural comparison between this compound and parent benzydamine reveals fundamental differences in electronic distribution and chemical reactivity patterns. The parent compound benzydamine contains a tertiary amine functional group with the molecular formula C₁₉H₂₃N₃O, while the N-oxide derivative incorporates an additional oxygen atom that significantly alters the electronic properties of the dimethylamino terminus. This oxidative modification transforms the basic nitrogen center into a zwitterionic N-oxide functionality that exhibits reduced basicity and altered hydrogen bonding characteristics.

The benzydamine parent compound undergoes flavin-containing monooxygenase-mediated metabolism to form the stable N-oxide metabolite, representing a major biotransformation pathway in human liver microsomes. Studies with recombinant flavin-containing monooxygenase enzymes demonstrate that flavin-containing monooxygenase 1 and flavin-containing monooxygenase 3 serve as the primary catalysts for benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes. This metabolic transformation occurs preferentially at the dimethylamino nitrogen atom rather than other potential oxidation sites within the molecule.

Structural analysis reveals that both compounds maintain identical indazole core structures and benzyl substituents, with differences confined to the terminal propyl chain region. The International Union of Pure and Applied Chemistry nomenclature for benzydamine identifies it as 3-[(1-benzyl-1H-indazol-3-yl)oxy]propyl dimethylamine, while the N-oxide derivative receives the designation 3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide.

Chemical stability comparisons indicate that the N-oxide functionality provides enhanced resistance to further oxidative metabolism while maintaining solubility characteristics suitable for biological applications. The N-oxide group also introduces additional hydrogen bonding capacity that may influence tissue distribution and protein binding properties compared to the parent tertiary amine structure.

| Property | Benzydamine | Benzydamine N-oxide | This compound |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₃N₃O | C₁₉H₂₃N₃O₂ | C₁₉H₁₇D₆N₃O₂ |

| Molecular Weight | 309.413 g/mol | 325.4 g/mol | 331.44 g/mol |

| Terminal Functional Group | Tertiary amine | N-oxide | N-oxide (deuterated) |

| Basicity | Basic | Zwitterionic | Zwitterionic |

| Metabolic Stability | Substrate for oxidation | Metabolically stable | Metabolically stable |

The deuterium labeling in this compound provides kinetic isotope effects that can be exploited for mechanistic studies of metabolic pathways and drug-drug interactions. The six-fold deuterium substitution creates measurable differences in reaction rates for processes involving carbon-hydrogen bond cleavage, offering insights into metabolic mechanisms that would be difficult to obtain using unlabeled compounds.

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKKEFPZHPEYJK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724607 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-03-0 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

The synthesis begins with Benzydamine (), which undergoes deuteration to introduce six deuterium atoms. Key reagents include deuterated solvents (e.g., DO, CDOD), catalysts (e.g., palladium on carbon), and oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid). The choice of deuterium source depends on the target positions for isotopic labeling, typically the methyl groups attached to the dimethylamine moiety.

Deuteration Methods

Deuteration is achieved through hydrogen-deuterium (H/D) exchange under controlled conditions:

Method 1: Acid-Catalyzed Exchange

-

Benzydamine is refluxed in DO with a catalytic amount of hydrochloric acid (HCl) at 80–100°C for 24–48 hours.

-

This method replaces labile hydrogens (e.g., amine-bound hydrogens) with deuterium, achieving >95% isotopic enrichment.

Method 2: Catalytic Deuteration

-

Benzydamine is dissolved in deuterated methanol (CDOD) and exposed to deuterium gas (D) in the presence of palladium on carbon (Pd/C) at 50–60°C.

-

Pressure (3–5 bar) and reaction time (12–18 hours) are optimized to minimize side reactions.

Table 1: Comparison of Deuteration Methods

| Method | Conditions | Isotopic Purity | Yield (%) |

|---|---|---|---|

| Acid-Catalyzed | 80°C, 48h, DO/HCl | 95–98% | 85–90 |

| Catalytic | 50°C, 12h, CDOD/Pd/C/D | 98–99% | 75–80 |

Oxidation to N-Oxide

The deuterated intermediate is oxidized to form the N-Oxide derivative. Common oxidants include:

-

Hydrogen Peroxide (HO) : A 30% aqueous solution is added dropwise to the deuterated Benzydamine in ethanol at 0–5°C. The reaction proceeds for 6–8 hours, yielding 80–85% of the N-Oxide.

-

m-Chloroperbenzoic Acid (mCPBA) : This reagent in dichloromethane at room temperature achieves faster oxidation (2–3 hours) but requires careful pH control to avoid over-oxidation.

Critical Parameters :

-

Temperature control (<10°C for HO to prevent decomposition).

-

Stoichiometric ratio (1:1.2 for Benzydamine:oxidant).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) enhance reaction rates in deuteration, while ethanol and water are preferred for oxidation. Mixtures like ethanol/water (1:1 v/v) improve solubility of intermediates.

Catalytic Efficiency

Pd/C loading (5–10 wt%) significantly impacts deuteration efficiency. Higher catalyst concentrations reduce reaction time but increase costs.

Yield Improvement Strategies

-

Lyophilization : Post-synthesis lyophilization removes residual solvents, increasing product stability.

-

Additives : Cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) act as lyoprotectants during freeze-drying, preventing aggregation.

Analytical Techniques for Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Nuclear Magnetic Resonance (NMR)

-

H NMR : Disappearance of proton signals at δ 2.2–2.5 ppm (dimethylamine group) confirms deuteration.

-

C NMR : Shifts at 45–50 ppm (deuterated carbons) validate isotopic incorporation.

Table 2: Key NMR Shifts for this compound

| Position | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| N-CH | – (deuterated) | 45.2 |

| Indazole C-3 | – | 142.5 |

| Benzyl CH | 4.8 (s) | 52.1 |

Challenges and Considerations in Synthesis

Isotopic Purity

Residual protiated species (<2%) may arise from incomplete deuteration. Countermeasures include:

-

Prolonged reaction times (up to 72 hours).

-

Multiple deuterium exchange cycles.

Chemical Reactions Analysis

Types of Reactions

Benzydamine-d6 N-Oxide primarily undergoes oxidation reactions. The compound is stable under various conditions, but it can be further oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: The primary oxidation reaction involves the use of FMO enzymes in the presence of NADPH and oxygen.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major product formed from the oxidation of Benzydamine is Benzydamine N-Oxide. Further oxidation or reduction can lead to various derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacokinetic Studies

Benzydamine-d6 N-oxide is extensively utilized in pharmacokinetic studies due to its stable isotopic labeling, which allows for accurate quantification in biological matrices. The compound's deuterium labeling facilitates differentiation from endogenous substances during mass spectrometry analysis, making it an essential tool for understanding the metabolic pathways of benzydamine.

Key Findings:

- Metabolic Pathways: Research indicates that benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form benzydamine N-oxide as a major metabolite. Studies have shown that FMO3 is primarily responsible for this conversion in human liver microsomes, making this compound a useful probe for assessing FMO activity .

- Analytical Techniques: High-performance liquid chromatography (HPLC) has been employed to quantify benzydamine and its N-oxide in biological fluids. The use of this compound as an internal standard enhances the sensitivity and specificity of these assays .

In Vitro and In Vivo Probing of FMO Activity

This compound serves as an effective probe for studying FMO activity both in vitro and in vivo. Its stable isotope labeling allows researchers to monitor drug metabolism without interference from naturally occurring compounds.

Research Insights:

- FMO Activity Assessment: Studies have demonstrated that the formation rates of benzydamine N-oxide are consistent with Michaelis-Menten kinetics, indicating a well-defined enzymatic process . The compound's utility as a model substrate for FMO activity has been highlighted, suggesting its potential in drug development and safety assessment.

- Genetic Polymorphism Impact: Investigations into genetic variations affecting FMO3 activity have shown that these polymorphisms can significantly influence the metabolism of benzydamine, thus affecting therapeutic outcomes .

Clinical Applications

While primarily used in research settings, the implications of findings related to this compound extend to clinical applications, particularly in understanding patient responses to benzydamine therapy.

Clinical Findings:

- Efficacy in Pain Management: Benzydamine is known for its analgesic properties, particularly in treating inflammatory conditions such as sore throat and oral mucositis. Studies have indicated that formulations containing benzydamine provide rapid relief from symptoms, with high patient satisfaction reported .

- Safety Profile Evaluation: The pharmacokinetic data derived from studies using this compound contribute to the assessment of safety profiles for new formulations and dosing regimens, ensuring effective therapeutic strategies with minimized adverse effects .

Comparative Studies

Comparative studies examining the efficacy of different formulations of benzydamine (e.g., sprays versus lozenges) have utilized this compound to ensure accurate measurement of drug concentrations and metabolic rates across different delivery methods.

Study Results:

Mechanism of Action

Benzydamine-d6 N-Oxide exerts its effects through multiple mechanisms:

Anti-inflammatory: Inhibits the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β.

Analgesic: Acts as a local anesthetic by stabilizing cell membranes and reducing nerve excitability.

Antioxidant: Functions as a reactive oxygen species (ROS) scavenger, reducing oxidative stress.

The compound primarily targets inflammatory pathways and cellular mechanisms involved in pain perception and inflammation.

Comparison with Similar Compounds

Parent Compound: Benzydamine

- Molecular Formula : C₁₉H₂₃N₃O

- Molecular Weight : 309.4 g/mol

- CAS : 642-72-8

- Key Differences :

- Benzydamine lacks the N-Oxide functional group and deuterium labeling.

- It is primarily used as an analgesic, whereas Benzydamine-d6 N-Oxide serves as a metabolite reference standard .

- Pharmacokinetic studies show that deuterated compounds like this compound exhibit slower metabolic rates due to the kinetic isotope effect of deuterium .

Non-Deuterated Metabolite: Benzydamine N-Oxide

Deuterated Salt Form: Benzydamine-d6 Hydrochloride

- Molecular Formula : C₁₉H₁₈D₆ClN₃O

- Molecular Weight : 351.90 g/mol

- CAS : 1246817-20-8

- Key Differences :

Pharmacokinetic and Analytical Comparisons

Pharmacokinetic Behavior

- This compound vs. Sorafenib N-Oxide: Sorafenib N-Oxide, a metabolite of the anticancer drug Sorafenib, demonstrates increased brain penetration when co-administered with paracetamol (AUC increase by 77.8% in brain tissue) . Deuterated compounds generally exhibit prolonged half-lives due to reduced metabolic clearance, a critical advantage in tracer studies .

Structural and Functional Comparisons with Other N-Oxides

Biological Activity

Benzydamine-d6 N-Oxide is a deuterium-labeled derivative of the nonsteroidal anti-inflammatory drug (NSAID) benzydamine. This compound has garnered attention in pharmacological research due to its unique properties, particularly in the study of metabolic pathways and enzyme activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in scientific research.

Overview

This compound is primarily utilized as a probe to investigate the activity of flavin-containing monooxygenases (FMOs), which play a crucial role in drug metabolism. The deuterium labeling enhances the compound's stability and allows for precise tracking in metabolic studies.

Target Enzymes :

this compound is metabolized by FMO enzymes, specifically FMO1 and FMO3. These enzymes catalyze the oxidation of benzydamine to its N-oxide form, which is critical for understanding its pharmacological effects.

Biochemical Pathways :

The compound inhibits the synthesis of inflammatory cytokines and prostaglandins, disrupting the signaling pathways that lead to inflammation and pain. This action is significant in reducing inflammatory responses at the molecular level .

Pharmacokinetics

This compound exhibits high lipid solubility in its unionized form, which facilitates its absorption and distribution within biological systems. The pharmacokinetic properties are essential for determining its efficacy and safety profile in therapeutic applications.

1. Metabolic Studies

This compound serves as an effective probe for studying FMO activity across various tissues. Research indicates that it can be utilized to assess enzyme kinetics and substrate specificity, providing insights into drug metabolism variability among different species .

2. Therapeutic Investigations

The compound has been investigated for its potential therapeutic effects in reducing inflammation and pain. Studies have demonstrated that it can effectively inhibit pro-inflammatory cytokines, making it a candidate for further research in pain management therapies .

3. Industrial Applications

In pharmaceutical development, this compound is used to optimize synthetic processes and improve drug formulations. Its role in understanding metabolic pathways aids in designing drugs with better efficacy and reduced side effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on FMO Activity : A study demonstrated that benzydamine N-oxygenation is primarily mediated by FMO3 in human liver microsomes, establishing it as a reliable index for evaluating FMO activity across species .

- Inflammation Models : In vitro experiments showed that treatment with this compound resulted in significant downregulation of inflammatory markers in cell cultures stimulated with cytokines such as IL-6 and IL-1β, indicating its potential use as an anti-inflammatory agent .

Data Summary

| Property | Description |

|---|---|

| Chemical Structure | Deuterated derivative of Benzydamine |

| Primary Target Enzymes | FMO1, FMO3 |

| Mechanism of Action | Inhibits inflammatory cytokines and prostaglandins |

| Pharmacokinetics | High lipid solubility; favorable absorption properties |

| Research Applications | Drug metabolism studies; therapeutic investigations |

Q & A

Q. What are the critical safety protocols for handling Benzydamine-d6 N-Oxide in laboratory settings?

this compound requires stringent safety measures due to its potential hazards. Researchers must:

- Avoid skin/eye contact using flame-retardant antistatic suits, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards .

- Prevent dust/aerosol formation via exhaust ventilation and electrostatic charge control .

- Store the compound in tightly sealed containers under refrigeration, as specified in its Certificate of Analysis .

- Follow first-aid procedures (e.g., 15-minute eye rinsing with water, no induced vomiting if ingested) and consult physicians immediately .

Q. How can researchers verify the purity and stability of this compound during storage?

Stability assessment should include:

- Regular analysis via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to detect degradation products.

- Monitoring storage conditions (temperature, humidity) against the Certificate of Analysis guidelines .

- Use of inert atmospheres (e.g., argon) to minimize oxidative degradation, given the compound’s N-oxide functional group .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- UHPLC-MS/MS : Provides high sensitivity and specificity, especially for trace quantification (e.g., 10–300 µg/kg in plant materials) .

- On-line SPE (Solid-Phase Extraction) : Reduces manual sample preparation and enhances reproducibility .

- Deuterated internal standards (e.g., Benzydamine-d6) improve accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

Conflicting mutagenicity reports (e.g., antimutagenic vs. DNA-reactive effects) require:

- Structural-Activity Relationship (SAR) Analysis : Compare substructures (e.g., quindioxin-like motifs) to known mutagenic alerts .

- Fluctuation Ames Test : Assess dose-dependent mutagenic/antimutagenic activity against standard mutagens (e.g., 2-AA, 4-NQO) .

- In Silico Modeling : Use computational tools (e.g., Leadscope’s expert-rule models) to predict DNA reactivity based on electronic and steric properties .

Q. What methodological approaches are optimal for studying the metabolic stability and transport of this compound?

- Cellular Uptake Assays : Use hepatocarcinoma cell lines (e.g., HepG2, Huh7) or OCT1-transfected HEK293 cells to evaluate transporter-independent uptake mechanisms .

- Pharmacokinetic Profiling in Knockout Models : Compare plasma/hepatic concentrations in Oct1-deficient vs. wild-type mice to identify alternative transporters .

- Stable Isotope Tracing : Track deuterium-labeled metabolites using LC-HRMS to map metabolic pathways (e.g., N-oxide reduction) .

Q. How can researchers optimize mass spectrometry parameters for this compound in multi-analyte panels?

- Ionization Settings : Use ESI+ mode with optimized cone voltage (e.g., 30–50 V) to enhance fragmentation of the N-oxide group .

- Collision Energy Gradients : Calibrate energy levels (e.g., 15–35 eV) to balance parent ion preservation and diagnostic fragment yield .

- Matrix-Matched Calibration : Prepare standards in biologically relevant matrices (e.g., plasma, tissue homogenates) to account for ion suppression .

Data Interpretation and Contradiction Analysis

Q. How should conflicting data on N-oxide mutagenicity be reconciled in risk assessment studies?

- Subclass-Specific Analysis : Differentiate between general aromatic N-oxides (weak mutagenic potential) and high-risk subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) using SAR fingerprints .

- Dose-Response Validation : Conduct in vitro micronucleus assays at physiologically relevant concentrations to avoid false positives from cytotoxicity .

- Cross-Species Comparisons : Evaluate metabolic activation pathways (e.g., cytochrome P450 isoforms) to contextualize human vs. rodent data .

Methodological Best Practices

Q. What strategies enhance reproducibility in this compound experiments?

- Standardized Protocols : Adopt OECD or ICH guidelines for genotoxicity and stability testing to ensure cross-lab comparability .

- Blinded Data Analysis : Mitigate bias by using third-party software (e.g., GraphPad Prism) for statistical evaluation .

- Open-Access Data Sharing : Publish raw spectra, chromatograms, and calibration curves in supplementary materials to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.